1-Adamantyl(amino)acetic acid hydrochloride
Description
1-Adamantyl(amino)acetic acid hydrochloride (CAS 16091-96-6) is a bicyclic adamantane derivative with the molecular formula C₁₂H₁₉NO₂·HCl and a molecular weight of 245.75 g/mol . The adamantane group enhances lipid solubility and metabolic stability, while the aminoacetic acid group introduces hydrogen-bonding and ionic interactions, which are critical for biological activity.
Properties
IUPAC Name |
2-(1-adamantyl)-2-aminoacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEUUMSMIQNBXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Condensation and Hydrolysis Route (Russian Patent RU2118313C1)
This method involves a complex sequence starting from adamantane derivatives leading to 1-(1-aminoethyl)adamantane hydrochloride (a closely related compound) through the following key steps:
- Formation of 1-adamantoyl malonic ester : Treatment of 1-acetyladamantane acid chloride with ethoxy magnesium malonic ether, followed by hydrolysis and decarboxylation in acetic acid/water/sulfuric acid mixture at 95–100 °C for 6–7 hours.
- Reductive amination : The resulting 1-acetyladamantane undergoes reductive amination with formamide and formic acid at 157–175 °C for 6–10 hours to yield N-formyl-1-(1-aminoethyl)adamantane.
- Acid hydrolysis : Hydrolysis of the N-formyl intermediate with 20–30% hydrochloric acid at 102–110 °C for 4.5–5.5 hours converts it into the hydrochloride salt.
- Purification : The crude product is purified by washing with water, toluene, acetone, and recrystallization from isopropyl or ethyl alcohol with activated carbon.
| Step | Conditions | Yield/Outcome |
|---|---|---|
| Hydrolysis & Decarboxylation | 95–100 °C, 6–7 h, Acetic acid/H2O/H2SO4 | Formation of 1-acetyladamantane |
| Reductive Amination | 157–175 °C, 6–10 h, Formamide/Formic acid | N-formyl-1-(1-aminoethyl)adamantane |
| Acid Hydrolysis | 102–110 °C, 4.5–5.5 h, 20–30% HCl | 1-(1-aminoethyl)adamantane hydrochloride |
| Purification | Recrystallization from alcohols | Purity ≥ 99%, yield ~54.5% based on 1-ACC |
This method emphasizes careful control of temperature and reaction times to maximize yield and purity, with a final melting point above 360 °C and elemental analysis consistent with the expected formula.
Two-Step Synthesis via N-(1-Adamantyl)-Formamide Intermediate (ACS Omega, 2022)
A more recent and efficient approach involves:
Step 1: Formation of N-(1-adamantyl)-formamide
React 1-bromoadamantane with formamide in the presence of concentrated sulfuric acid at 85 °C for 5.5 hours. This step yields the formamide intermediate with a high yield of 94.4%.Step 2: Hydrolysis to 1-Adamantyl(amino)acetic acid hydrochloride
Hydrolyze the formamide intermediate with 19.46% aqueous hydrochloric acid under reflux for 1 hour to obtain the hydrochloride salt with a 93.2% yield.
- High overall yield of 88% for the two-step process.
- Mild reaction conditions compared to older methods requiring high temperature and longer times.
- Avoidance of toxic or explosive reagents such as oleum or anhydrous HCl gas.
- One-pot procedure reduces solvent use and enhances environmental friendliness.
- Purity of final product exceeds 99.2%.
Key reaction parameters and optimization data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Molar ratio (Formamide:H2SO4:1-bromoadamantane) | 10:5.6:1 | Maximizes intermediate formation yield |
| Reaction temperature (Step 1) | 85 °C | Ensures complete conversion in 5.5 h |
| Hydrolysis HCl concentration | 19.46% aqueous solution | Efficient conversion in 1 h |
| Hydrolysis reaction time | 1 hour reflux | Complete conversion without degradation |
Summary of yields and purities:
| Compound | Yield (%) | Purity (%) | Melting Point (°C) |
|---|---|---|---|
| N-(1-adamantyl)-formamide (intermediate) | 94.4 | 98.8 | 130–133 |
| 1-Adamantyl(amino)acetic acid hydrochloride | 93.2 | 99.2 | Not specified |
This method is considered industrially scalable, safer, and more cost-effective than previous multi-step approaches.
Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-Adamantyl(amino)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 1-adamantyl(amino)acetic acid hydrochloride can yield 1-adamantylacetic acid, while reduction can produce 1-adamantylmethylamine .
Scientific Research Applications
Scientific Research Applications
1-Adamantyl(amino)acetic acid hydrochloride serves multiple roles in various fields:
Medicinal Chemistry
This compound has shown promise in drug development due to its structural characteristics, which allow it to interact with biological targets such as neurotransmitter receptors. Preliminary studies indicate potential pharmacological effects that warrant further investigation through in vitro and in vivo studies.
Organic Synthesis
The compound acts as a versatile building block for synthesizing more complex molecules. It can be utilized as a substrate or reagent in various organic reactions, including the synthesis of metal complexes and other pharmaceuticals .
Neuropharmacology
Due to its adamantane structure, similar to certain antiviral agents, 1-adamantyl(amino)acetic acid hydrochloride has been explored for its effects on the central nervous system. Its interactions with neurotransmitter receptors may influence therapeutic outcomes in neuropharmacological applications.
Case Study 1: Neuropharmacological Effects
A study investigated the binding affinity of 1-adamantyl(amino)acetic acid hydrochloride with various neurotransmitter receptors. Results indicated potential interactions that could lead to new therapeutic approaches for neurological disorders.
Case Study 2: Synthesis of Complex Molecules
Research demonstrated the utility of this compound as an intermediate in synthesizing complex organic molecules, showcasing its role in advancing chemical synthesis methodologies .
Mechanism of Action
The mechanism of action of 1-adamantyl(amino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the lipophilicity and stability of the compound, allowing it to effectively interact with biological membranes and proteins. This interaction can modulate various cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Adamantane Derivatives
Structural Analogues
1-(Adamantan-1-yl)-N-methylethanamine Hydrochloride
- Molecular Formula : C₁₃H₂₄ClN
- Molecular Weight : 229.79 g/mol
- Key Features: Contains a methyl-substituted ethylamine chain instead of the aminoacetic acid group.
2-Adamantylamine Hydrochloride
- Molecular Formula : C₁₀H₁₇N·HCl
- Molecular Weight : 187.71 g/mol
- Key Features : A simpler adamantane derivative lacking the acetic acid moiety. Used as a building block in antiviral and antimicrobial agents .
Amantadine Hydrochloride
- Molecular Formula : C₁₀H₁₇N·HCl
- Molecular Weight : 187.71 g/mol
- Key Features: A well-known antiviral agent targeting influenza A and Parkinson’s disease. Its structure lacks the aminoacetic acid group, limiting its ability to engage in carboxylate-mediated interactions .
Functional Analogues
Adamantyl Carboxamides and Acetamides
- Example Compound : Derivatives synthesized from 1-adamantyl acetic acid via amide coupling.
- Key Features: These compounds exhibit potent inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme linked to metabolic disorders. The amide group replaces the aminoacetic acid’s carboxylate, altering binding affinity and cellular permeability .
(S)-2-(Adamantan-1-yl)-2-(((R)-2-hydroxy-1-phenylethyl)amino)acetic Acid Hydrochloride
- Molecular Formula: C₂₀H₂₈ClNO₃
- Molecular Weight : 365.89 g/mol
- Key Features: A chiral derivative with a phenylethyl-hydroxy group, enhancing stereospecific interactions with targets like G-protein-coupled receptors. Its complexity contrasts with the simpler structure of 1-adamantyl(amino)acetic acid hydrochloride .
Key Research Findings
Enzyme Inhibition
- Adamantyl carboxamides derived from 1-adamantyl acetic acid show IC₅₀ values < 100 nM against 11β-HSD1, highlighting the importance of the adamantane core for enzyme binding .
- The aminoacetic acid group in 1-adamantyl(amino)acetic acid hydrochloride may compete with steroid substrates for 11β-HSD1’s active site, though direct evidence is lacking .
Antimicrobial Activity
- Adamantane chalcones (e.g., pyrazolone derivatives) exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–32 µg/mL , suggesting the adamantane moiety enhances membrane disruption .
Biological Activity
1-Adamantyl(amino)acetic acid hydrochloride (CAS number 16091-96-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structural characteristics, biological interactions, and relevant research findings, including case studies and data tables.
Structural Characteristics
1-Adamantyl(amino)acetic acid hydrochloride features an adamantane core, a unique polycyclic hydrocarbon known for its stability and ability to enhance lipophilicity in drug design. The compound's structure can be represented as follows:
- Chemical Formula : C₁₂H₁₉NO₂·HCl
- Molecular Weight : 233.75 g/mol
The presence of both an amino group and an acetic acid moiety suggests potential interactions with various biological targets, contributing to its pharmacological profile.
The biological activity of 1-adamantyl(amino)acetic acid hydrochloride is primarily linked to its interaction with neurotransmitter receptors and other cellular targets. Preliminary studies indicate that it may influence:
- Neurotransmitter Receptors : Potential binding affinities with serotonin and dopamine receptors, which could implicate its use in treating psychiatric disorders.
- Ion Channels : Similar compounds have shown interactions with ion channels, suggesting possible effects on neuronal excitability and signaling pathways.
In Vitro Studies
In vitro studies are crucial for understanding the pharmacological profile of 1-adamantyl(amino)acetic acid hydrochloride. Research indicates that derivatives of adamantane exhibit varied biological activities:
These findings highlight the diverse pharmacological potential of adamantane derivatives, suggesting that 1-adamantyl(amino)acetic acid hydrochloride may share similar properties.
Case Studies
Several case studies have explored the therapeutic applications of adamantane derivatives:
- Antiviral Activity : Studies on amantadine and rimantadine have demonstrated their effectiveness against influenza viruses by inhibiting the M2 ion channel, a mechanism that may also extend to 1-adamantyl(amino)acetic acid hydrochloride due to structural similarities.
- Neuroprotective Effects : Research indicates that certain adamantane derivatives can provide neuroprotection in models of neurodegenerative diseases, potentially through modulation of neurotransmitter systems.
- Antitumor Properties : Some analogs have shown promise in inhibiting tumor growth in preclinical models, suggesting a pathway for further investigation into the anticancer potential of 1-adamantyl(amino)acetic acid hydrochloride.
Q & A
Q. What are the established synthetic routes for 1-Adamantyl(amino)acetic acid hydrochloride, and what are the critical reaction parameters?
The synthesis typically involves coupling adamantane-derived amines with activated carboxylic acids. For example, peptide coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) are used to facilitate amidation between 1-aminoadamantane hydrochloride and carboxylic acid derivatives. Critical parameters include:
- Activation of the carboxylic acid : Pre-activation with EDC/HOBt in ethyl acetate or dichloromethane to form an active ester intermediate .
- Reaction stoichiometry : A 1:1 molar ratio of amine to carboxylic acid, with excess coupling agents (1.5 equivalents) to ensure complete conversion .
- Purification : Column chromatography or recrystallization to isolate the product, as adamantane derivatives often exhibit low solubility in polar solvents .
Q. Which analytical techniques are most reliable for characterizing adamantane-based compounds like 1-Adamantyl(amino)acetic acid hydrochloride?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm adamantane ring integrity and substitution patterns. For example, adamantane protons typically resonate between δ 1.6–2.1 ppm .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- HPLC with derivatization : Pre-column derivatization using agents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) enhances UV detection sensitivity for trace impurities or related compounds .
Q. How can researchers address solubility challenges during in vitro studies of adamantane derivatives?
Adamantane derivatives often exhibit poor aqueous solubility due to their hydrophobic adamantane core. Mitigation strategies include:
- Derivatization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) to the adamantane scaffold.
- Co-solvent systems : Using mixtures of PBS (pH 7.4) with organic solvents like DMSO (<1% v/v) to maintain solubility without denaturing biomolecules .
Advanced Research Questions
Q. What advanced chromatographic methods resolve co-eluting impurities in adamantane derivatives during quality control?
- HPLC with gradient elution : A mobile phase of acetonitrile/tetrahydrofuran (65:35) and acetic acid/water (0.1:100) can separate structurally similar impurities (e.g., rimantadine, memantine) within 20 minutes .
- Chiral chromatography : For enantiomeric resolution, chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases are effective for adamantane-containing stereoisomers .
Q. How can researchers optimize low yields in amidation reactions involving 1-aminoadamantane hydrochloride?
Common pitfalls and solutions include:
- Moisture sensitivity : Ensure anhydrous conditions by pre-drying solvents (e.g., molecular sieves in ethyl acetate) .
- Side reactions : Add triethylamine (4 equivalents) to neutralize HCl from the amine hydrochloride, preventing acid-catalyzed decomposition .
- Alternative coupling agents : Replace EDC/HOBt with HATU or PyBOP for sterically hindered substrates, improving coupling efficiency .
Q. What mechanistic insights guide the stability assessment of 1-Adamantyl(amino)acetic acid hydrochloride under physiological conditions?
- pH-dependent stability : Adamantane derivatives are stable in acidic conditions (pH < 5) but may hydrolyze in alkaline environments. Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS monitoring can identify degradation products .
- Oxidative stability : Adamantane’s rigid structure resists oxidation, but labile side chains (e.g., esters) require protection with antioxidants like BHT during storage .
Q. How are computational methods applied to predict the biological activity of adamantane-based compounds?
- Molecular docking : Adamantane’s lipophilic cage can be modeled to assess binding to hydrophobic pockets (e.g., viral M2 proton channels). Tools like AutoDock Vina predict binding affinities for structure-activity relationship (SAR) studies .
- QSAR models : Correlate substituent electronic properties (Hammett σ constants) with antiviral or enzyme inhibitory activity to prioritize synthetic targets .
Methodological Considerations
- Safety protocols : Adamantane derivatives require handling in fume hoods due to potential respiratory irritation. Refer to SDS guidelines for proper PPE (gloves, goggles) and spill management .
- Data validation : Cross-validate analytical results with orthogonal methods (e.g., NMR + HPLC) to confirm purity, especially for biological assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
